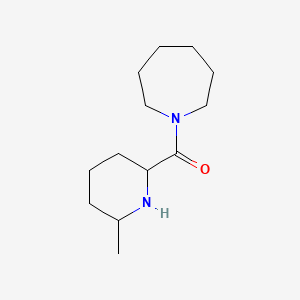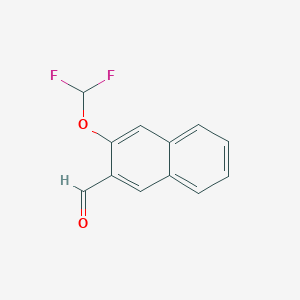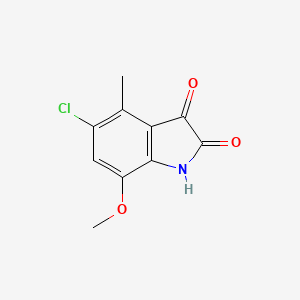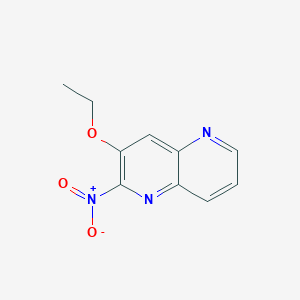
2-(2-Fluorophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing bicyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 2-position of the phenyl ring in this compound enhances its chemical properties and biological activities, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)quinazoline can be achieved through several methods, including:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields by using microwave irradiation.
Metal-mediated reaction: Transition metals such as palladium or copper can catalyze the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound waves can enhance the reaction rate and efficiency.
Phase-transfer catalysis reaction: This method involves the use of a phase-transfer catalyst to facilitate the transfer of reactants between different phases.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
2-(2-Fluorophenyl)quinazoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This interaction can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazoline: Known for its use as a scaffold in designing A2A adenosine receptor antagonists.
4-Chloroquinazoline: Exhibits antiproliferative action against various cancer cell lines.
6-Bromoquinazoline: Used in the synthesis of kinase inhibitors for cancer therapy.
Uniqueness
2-(2-Fluorophenyl)quinazoline is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
Properties
Molecular Formula |
C14H9FN2 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
2-(2-fluorophenyl)quinazoline |
InChI |
InChI=1S/C14H9FN2/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H |
InChI Key |
QFXBNKCKCSUFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11883731.png)




![10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one](/img/structure/B11883775.png)


![4-Chloro-5-isobutylthieno[2,3-d]pyrimidine](/img/structure/B11883793.png)
![6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11883795.png)

![5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11883809.png)


